molecular formula C7H5ClO B046862 4-Chlorobenzaldehyde CAS No. 104-88-1

4-Chlorobenzaldehyde

Cat. No. B046862
CAS RN: 104-88-1
M. Wt: 140.56 g/mol
InChI Key: AVPYQKSLYISFPO-UHFFFAOYSA-N
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Description

4-Chlorobenzaldehyde is an organic compound with the chemical formula C7H5ClO . It appears as a colorless to yellow powder or white crystalline solid with a pungent odor . It is used as an intermediate for the manufacture of dyestuffs, optical brighteners, pharmaceuticals, agricultural chemicals, and metal finishing products .


Synthesis Analysis

4-Chlorobenzaldehyde can be produced by the oxidation of 4-chlorobenzyl alcohol . Another method of synthesis involves chlorinated hydrolysis of p-chlorotoluene . The process involves adding p-chlorotoluene and phosphorus trichloride to the reaction pot, raising the temperature to 155°C under light, and passing chlorine .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzaldehyde consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The molecule contains a total of 14 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde (aromatic) .


Chemical Reactions Analysis

4-Chlorobenzaldehyde can be further oxidized to 4-chlorobenzoic acid . It will react with malononitrile to form 4-chlorobenzylidenylmalononitrile . It also reacts with 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine to form (E)-3-tert-Butyl-4- (4-chlorobenzyl)-N- (4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine .


Physical And Chemical Properties Analysis

4-Chlorobenzaldehyde has a molecular weight of 140.57 g/mol . It has a melting point of 47.5 °C and a boiling point of 213-214℃ . It is insoluble in water but soluble in ethanol, ether, and benzene . It has a density of 1.196 g/cm3 .

Scientific Research Applications

Pharmaceutical Applications

4-Chlorobenzaldehyde is utilized in pharmaceutical chemistry for the synthesis of various drugs. It serves as a precursor in the formation of hydrazone derivatives, which exhibit a range of biological activities including antihypertensive effects . For instance, 4-chlorobenzaldehyde hydralazine hydrazone and its metal complexes have been studied for their potential in treating hypertension, showing comparable efficacy to known antihypertensive drugs .

Chemical Industry

In the chemical industry, 4-Chlorobenzaldehyde is employed as an intermediate in the production of agrochemicals, flavoring agents, and dyes . Its reactivity allows it to form various compounds that are essential in manufacturing products with diverse chemical properties.

Flavoring Agents Production

4-Chlorobenzaldehyde plays a role in the production of flavoring agents. Its derivatives are used in the flavor industry due to their ability to impart distinct aromas and tastes to food products .

Textile Industry

This compound is involved in the textile industry, particularly in the synthesis of dyes and pigments. It contributes to the coloration process of textiles, providing bright and stable colors .

Dye Manufacturing

4-Chlorobenzaldehyde is also significant in dye manufacturing. It reacts with various compounds to form dyes that are used in coloring fabrics and other materials .

Metal Coordination Chemistry

In metal coordination chemistry, 4-Chlorobenzaldehyde is used to synthesize ligands that can chelate metal ions. These ligands are crucial in forming metal complexes that have applications in catalysis and materials science .

Opto-Electronics

Thiosemicarbazone derivatives of 4-Chlorobenzaldehyde exhibit second-order nonlinear optical (NLO) properties, which are valuable in opto-electronics for applications such as optical frequency conversion and optical parameter oscillators .

Biological Activities

The derivatives of 4-Chlorobenzaldehyde have been found to possess a wide range of biological activities, including antitumor, antimalarial, antileukemic, antiviral, antibacterial, and antifertility properties . These activities make it a compound of interest in medicinal chemistry and drug development.

Safety and Hazards

4-Chlorobenzaldehyde is harmful if swallowed and causes skin and eye irritation . It may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

4-Chlorobenzaldehyde is an organic compound with the chemical formula C7H5ClO . It is a versatile compound that plays a critical role in the field of medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications . As a building block, 4-Chlorobenzaldehyde is essential for the development of molecules that can interact with various biological targets .

Mode of Action

4-Chlorobenzaldehyde can react with other compounds to form new substances. For example, it reacts with benzylamine to produce N-(4-chlorobenzylidenyl)benzylamine . It can also react with malononitrile to form 4-chlorobenzylidenylmalononitrile . These reactions demonstrate the compound’s ability to interact with its targets and induce changes.

Biochemical Pathways

4-Chlorobenzaldehyde can be produced by the oxidation of 4-chlorobenzyl alcohol . It can be further oxidized to 4-chlorobenzoic acid . These reactions are part of the compound’s biochemical pathways and can have downstream effects on other biochemical processes.

Pharmacokinetics

Its chemical properties such as its boiling point (2135 °C) and melting point (45-50 °C) can influence its bioavailability .

Result of Action

The molecular and cellular effects of 4-Chlorobenzaldehyde’s action depend on the specific reactions it undergoes. For instance, when it reacts with benzylamine, it produces N-(4-chlorobenzylidenyl)benzylamine . This product can have different effects depending on the biological context.

Action Environment

The action, efficacy, and stability of 4-Chlorobenzaldehyde can be influenced by various environmental factors. For example, dust formation should be avoided, and adequate ventilation should be ensured during its handling . Furthermore, it should be kept away from sources of ignition, and precautionary measures should be taken against static discharges .

properties

IUPAC Name

4-chlorobenzaldehyde
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InChI

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H
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InChI Key

AVPYQKSLYISFPO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C=O)Cl
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Molecular Formula

C7H5ClO
Record name 4-CHLOROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID2021860
Record name 4-Chlorobenzaldehyde
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Molecular Weight

140.56 g/mol
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Physical Description

4-chlorobenzaldehyde appears as colorless to yellow powder or white crystalline solid. Pungent odor. (NTP, 1992), Colorless to yellow solid with a pungent odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

415 to 417 °F at 760 mmHg (NTP, 1992)
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Flash Point

190 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
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Density

1.196 at 142 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.18 [mmHg]
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Product Name

4-Chlorobenzaldehyde

CAS RN

104-88-1
Record name 4-CHLOROBENZALDEHYDE
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Record name 4-Chlorobenzaldehyde
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Record name 4-Chlorobenzaldehyde
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Record name Benzaldehyde, 4-chloro-
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Melting Point

111 to 117 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

To carry out the oxidation, 20 g of the catalyst is mixed with 20 g of broken quartz glass of the same screening fraction and this mixture is placed in a quartz glass tube having an inner diameter of 1.5 cm. For thermostating, the reactor is immersed in a fluidized sand bath which is heated externally. The starting material gas comprising 1% by volume of 4-chlorotoluene and 99% by volume of air is passed through the heated reactor at a total volumetric flow rate of 2.5 ml/s (STP) and the product is collected in a trap cooled to -70° C. Carbon monoxide and carbon dioxide are quantitatively determined by gas chromatography. The unreacted 4-chlorotoluene collected in the cold trap and the 4-chlorobenzaldehyde formed are taken up in acetonitrile and analyzed by HPLC. The results of the reaction are given in Table 1.
Quantity
20 g
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catalyst
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20 g
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catalyst
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 13 and employing 42.0 g. of 57% sodium hydride/mineral oil, 200 g. (1.0 mol) of trimethylsulfonium iodide and 70.4 g. (0.50 mol) of p-chlorobenzaldehyde there is obtained p-chlorostyrene oxide.
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1 mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 0.4 g (1.47 mmol) 4-(4-Brom-butoxy)-piperidine hydrogen chloride and 0.198 ml (1.54 mmol) 4-chloro-benzoylchloride in 5 ml of CH2Cl2 was added 1 ml (5.87 mmol) of N-ethyldiisopropylamine. The reaction-mixture was stirred for 1 h at RT, diluted with Et2O and then washed with 1N HCl and water. The crude product was purified by chromatography on silica gel with EtOAc/hexane 1:1, to yield 459 mg (84%) of clean 4-(4-Bromo-butoxy)-piperidin-1-yl)-(4-chloro-phenyl)-methanone, MS: 374 (M+).
Name
4-(4-Brom-butoxy)-piperidine hydrogen chloride
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0.4 g
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reactant
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0.198 mL
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1 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzaldehyde
Reactant of Route 2
4-Chlorobenzaldehyde
Reactant of Route 3
4-Chlorobenzaldehyde
Reactant of Route 4
4-Chlorobenzaldehyde
Reactant of Route 5
4-Chlorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Chlorobenzaldehyde

Q & A

Q1: What is the molecular formula and weight of 4-Chlorobenzaldehyde?

A1: The molecular formula of 4-Chlorobenzaldehyde is C7H5ClO, and its molecular weight is 140.57 g/mol.

Q2: What spectroscopic data is available for characterizing 4-Chlorobenzaldehyde?

A2: 4-Chlorobenzaldehyde has been characterized using various spectroscopic techniques, including FT-IR [, , , , , , , , ], 1H-NMR [, , , , , , , , ], 13C-NMR [, , , , , , , , ], and mass spectrometry [, , , , , ]. These techniques provide information about its functional groups, proton and carbon environments, and fragmentation patterns.

Q3: What are the common methods for synthesizing 4-Chlorobenzaldehyde?

A3: Several methods exist for synthesizing 4-Chlorobenzaldehyde, including the Sommelet reaction [] between 4-chlorobenzylic chloride and urotropine, hydrolysis by chlorination catalysis [], direct oxidation of 4-Chlorotoluene [], and the redox of 4-Nitrotoluene [].

Q4: How does 4-Chlorobenzaldehyde react with nitromethane?

A4: 4-Chlorobenzaldehyde readily undergoes condensation with nitromethane under ultrasonic irradiation in a solventless system to produce β-Nitroalkene. [] This reaction is typically catalyzed by a base such as sodium hydroxide. []

Q5: Can 4-Chlorobenzaldehyde participate in Diels-Alder reactions?

A5: While 4-Chlorobenzaldehyde itself is not a diene or dienophile, it can be used to synthesize compounds, such as chalcones, that can further undergo Diels-Alder reactions. []

Q6: What catalytic applications are there for 4-Chlorobenzaldehyde derivatives?

A6: Derivatives of 4-Chlorobenzaldehyde, specifically cobalt metalloporphyrins immobilized on crosslinked polystyrene microspheres, have been explored as catalysts for the oxidation of ethylbenzene to acetophenone using dioxygen. []

Q7: Is 4-Chlorobenzaldehyde used as a catalyst in organic synthesis?

A7: While 4-Chlorobenzaldehyde itself is not commonly used as a catalyst, it serves as a valuable building block in synthesizing various organic compounds, some of which exhibit catalytic properties. []

Q8: Are there any biological applications of 4-Chlorobenzaldehyde derivatives?

A8: 4-Chlorobenzaldehyde is used in synthesizing various compounds with potential biological activities, such as fungicides [], anticancer agents [, ], and antimicrobial agents. [, , , , ]

Q9: How does the structure of 4-Chlorobenzaldehyde relate to its biological activity?

A9: Modifications to the 4-Chlorobenzaldehyde structure, such as the introduction of different substituents or the formation of Schiff bases, have been shown to impact its biological activity. [, , , ]

Q10: What is the thermal stability of 4-Chlorobenzaldehyde?

A10: Studies have shown that 4-Chlorobenzaldehyde is thermally stable up to approximately 210 °C. [] Above this temperature, it undergoes thermal decomposition. []

Q11: What analytical methods are commonly used to study 4-Chlorobenzaldehyde?

A11: Common analytical methods used for characterizing and quantifying 4-Chlorobenzaldehyde include gas chromatography/mass spectrometry (GC/MS) [], high-performance liquid chromatography (HPLC) [], nuclear magnetic resonance (NMR) spectroscopy [, , , , , , , , ], and infrared (IR) spectroscopy. [, , , , , , , , ]

Q12: What is known about the environmental degradation of 4-Chlorobenzaldehyde?

A12: Research on the photodegradation of benthiocarb, a pesticide containing a 4-Chlorobenzyl group, reveals that it degrades into various compounds, including 4-Chlorobenzaldehyde, 4-chlorobenzyl alcohol, and 4-chlorobenzoic acid under UV light and sunlight. []

Q13: Are there any specific safety regulations regarding the use and handling of 4-Chlorobenzaldehyde?

A13: As with any chemical, handling 4-Chlorobenzaldehyde requires appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on safe handling, storage, and disposal.

Q14: Are there any ongoing studies exploring the use of 4-Chlorobenzaldehyde in drug delivery systems?

A14: While the provided research papers do not specifically address drug delivery, 4-Chlorobenzaldehyde's versatility as a building block makes it a potential candidate for developing novel drug delivery systems. Further research is necessary to explore this avenue.

Q15: Has computational chemistry been employed to study 4-Chlorobenzaldehyde and its derivatives?

A15: Yes, computational chemistry methods, such as density functional theory (DFT) calculations, have been employed to investigate the structural and electronic properties of 4-Chlorobenzaldehyde derivatives. [, ]

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